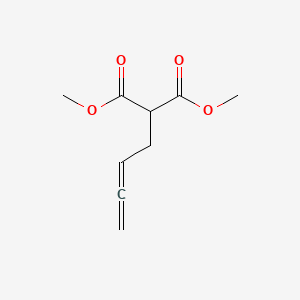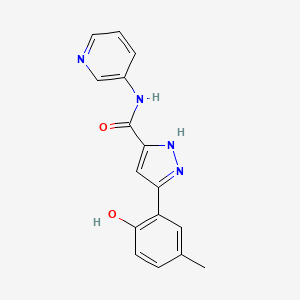![molecular formula C58H44N2 B14092330 13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene](/img/structure/B14092330.png)
13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene” is a highly complex organic molecule. This compound features multiple fused ring systems and chiral centers, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the fused ring systems and the introduction of chiral centers. Common synthetic methods may include:
Cyclization reactions: to form the ring systems.
Chiral resolution: or to introduce the chiral centers.
Coupling reactions: to attach the diphenylethyl groups.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to maximize yield and minimize cost. This might involve:
Catalytic processes: to improve reaction efficiency.
Continuous flow chemistry: to scale up the production.
Purification techniques: such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like lithium aluminum hydride or sodium borohydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield ketones or carboxylic acids.
Reduction: could produce alcohols or amines.
Substitution: might result in halogenated derivatives or other functionalized compounds.
Applications De Recherche Scientifique
The compound’s unique structure makes it valuable in various fields:
Chemistry: Studying reaction mechanisms and developing new synthetic methods.
Biology: Investigating its interactions with biological molecules and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its properties in materials science or as a catalyst.
Mécanisme D'action
The mechanism by which the compound exerts its effects would involve:
Molecular targets: Specific proteins or enzymes that the compound interacts with.
Pathways involved: Biological pathways that are affected by the compound’s action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Other polycyclic compounds: Molecules with multiple fused ring systems.
Chiral compounds: Molecules with chiral centers that exhibit similar stereochemistry.
Uniqueness
The compound’s uniqueness lies in its specific arrangement of rings and chiral centers, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C58H44N2 |
|---|---|
Poids moléculaire |
769.0 g/mol |
Nom IUPAC |
13-[(1S,2S)-2-(13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.03,12.04,9.018,23]tricosa-1(15),3(12),4,6,8,10,16,18,20,22-decaene |
InChI |
InChI=1S/C58H44N2/c1-3-19-43(20-4-1)57(59-37-45-29-27-39-15-7-11-23-47(39)51(45)35-53-49-25-13-9-17-41(49)31-33-55(53)59)58(44-21-5-2-6-22-44)60-38-46-30-28-40-16-8-12-24-48(40)52(46)36-54-50-26-14-10-18-42(50)32-34-56(54)60/h1-34,57-58H,35-38H2/t57-,58-/m0/s1 |
Clé InChI |
QWDXDPLELYUDAN-YQOHNZFASA-N |
SMILES isomérique |
C1C2=C(CN(C3=C1C4=CC=CC=C4C=C3)[C@@H](C5=CC=CC=C5)[C@H](C6=CC=CC=C6)N7CC8=C(CC9=C7C=CC1=CC=CC=C91)C1=CC=CC=C1C=C8)C=CC1=CC=CC=C21 |
SMILES canonique |
C1C2=C(CN(C3=C1C4=CC=CC=C4C=C3)C(C5=CC=CC=C5)C(C6=CC=CC=C6)N7CC8=C(CC9=C7C=CC1=CC=CC=C91)C1=CC=CC=C1C=C8)C=CC1=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,5R,6R)-6-(3-Aminoadamantane-1-carboxamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14092252.png)
![7-(2,6-dichlorobenzyl)-8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14092260.png)
![3-(2-hydroxy-4,6-dimethylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14092265.png)

![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14092268.png)
![(2-Penta-1,3-diynoxyspiro[6-oxabicyclo[3.1.0]hex-2-ene-4,6'-oxane]-3'-yl) 3-methylbutanoate](/img/structure/B14092271.png)



![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B14092310.png)

![1-(3-Chlorophenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14092331.png)

![8-[(4-Chlorophenyl)methylsulfanyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B14092339.png)
